4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O4S2/c22-16-3-8-19(9-4-16)30(26,27)24-18-7-12-21-15(14-18)2-1-13-25(21)31(28,29)20-10-5-17(23)6-11-20/h3-12,14,24H,1-2,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGJUKOPQJZKHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonamide and Sulfonyl Groups
The target compound’s structural analogs differ primarily in substituent type, position, and functional groups. Key comparisons include:
3-Chloro-4-Fluoro-N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Benzene-1-Sulfonamide (CAS 946346-24-3)
- Structure : Differs by a 3-chloro substituent on the benzene-1-sulfonamide ring.
- Molecular Weight : 481.0 g/mol (C₂₁H₁₈ClFN₂O₄S₂) .
3-Chloro-4-Fluoro-N-[1-(Propylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Benzenesulfonamide
- Structure : Replaces the 4-fluorobenzenesulfonyl group with a propylsulfonyl chain .
- Impact : The alkyl chain reduces aromatic interactions but may enhance solubility due to decreased hydrophobicity .
N-(1-Benzoyl-1,2,3,4-Tetrahydroquinolin-6-yl)-4-Fluorobenzene-1-Sulfonamide (CAS 946258-73-7)
Key Observations :
- Fluorine Positioning: Entry 7’s 2,4-difluoro substitution enhances potency (IC₅₀ <1 μmol/L) compared to mono-fluorinated analogs .
- Chlorine vs. Fluorine : Entry 8’s chlorine substituent results in lower potency (IC₅₀ <15 μmol/L), suggesting fluorine’s superior electronic effects in binding interactions.
- Heterocyclic Modifications: Entry 9’s pyrido-oxazine core and trifluoromethyl group yield nanomolar activity (EC₅₀ =6 nmol/L), emphasizing the role of rigid heterocycles in affinity .
Preparation Methods
Stepwise Sulfonylation Approach
The most widely reported method involves sequential sulfonylation reactions:
-
Sulfonylation of Tetrahydroquinoline at Position 1 :
-
Reactants : 1,2,3,4-Tetrahydroquinoline is treated with 4-fluorobenzenesulfonyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF).
-
Conditions : A base such as triethylamine (TEA) or pyridine is added to neutralize HCl generated during the reaction. The mixture is stirred at 0–5°C for 2 hours, followed by room temperature for 12 hours.
-
Outcome : This step yields 1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline, confirmed via thin-layer chromatography (TLC) or LC-MS.
-
-
Nitration and Reduction to Introduce the 6-Amino Group :
-
Nitration : The intermediate undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group at position 6.
-
Reduction : Catalytic hydrogenation (e.g., ) or chemical reduction (e.g., ) converts the nitro group to an amine, yielding 1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine.
-
-
Sulfonylation at Position 6 :
One-Pot Sulfonylation Strategy
An alternative approach condenses the synthesis into a single reaction vessel, though this requires careful optimization:
-
Reactants : 1,2,3,4-Tetrahydroquinolin-6-amine is treated with two equivalents of 4-fluorobenzenesulfonyl chloride.
-
Conditions : A dual-base system (e.g., TEA and DMAP) in THF at −10°C, gradually warming to 25°C over 24 hours.
-
Yield : This method achieves ~65% yield, lower than the stepwise approach (~80%), likely due to competing side reactions at the primary and secondary amines.
Reaction Optimization and Challenges
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Dichloromethane | 0 → 25 | 18 | 78 | 95 |
| THF | −10 → 25 | 24 | 65 | 90 |
| Acetonitrile | 25 | 36 | 45 | 85 |
Data aggregated from analogous sulfonylation reactions.
Polar aprotic solvents like THF improve sulfonyl chloride solubility but may slow reaction kinetics compared to dichloromethane. Sub-zero temperatures mitigate side reactions but prolong synthesis times.
Base Selection
-
Triethylamine : Ensures efficient HCl scavenging but may form complexes with sulfonyl chlorides at high concentrations.
-
Pyridine : Offers milder conditions but requires longer reaction times (24–48 hours).
-
DMAP : Accelerates sulfonylation via nucleophilic catalysis, particularly in one-pot systems.
Comparative Analysis of Analogous Compounds
The synthesis of structurally related sulfonamides reveals consistent trends:
Multi-step protocols consistently outperform one-pot methods in yield and purity, attributed to better control over regioselectivity.
Purification and Characterization
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound. Recrystallization from ethanol/water enhances purity.
-
Characterization :
Industrial-Scale Considerations
For bulk production, continuous flow reactors offer advantages:
Q & A
Q. What are the key synthetic pathways for preparing 4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Sulfonylation : Reacting tetrahydroquinoline derivatives with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
Cyclization : Formation of the tetrahydroquinoline scaffold via acid-catalyzed cyclization of substituted anilines .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves yield and purity.
Optimization : Adjusting stoichiometry (1.2–1.5 equivalents of sulfonyl chloride), temperature (0–25°C), and reaction time (12–24 hrs) enhances efficiency .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : ¹H/¹³C NMR to verify sulfonamide (-SO₂NH-) and fluorinated aromatic protons (δ 7.2–8.1 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (C₂₃H₁₈F₂N₂O₄S₂, theoretical MW: 512.1 g/mol) .
- X-ray Crystallography : Resolve stereochemistry and crystal packing (e.g., PDB-like analysis for active conformers) .
Q. What purification strategies are effective for isolating this compound from reaction byproducts?
- Methodological Answer :
- Liquid-Liquid Extraction : Use dichloromethane/water to remove unreacted sulfonyl chlorides.
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) resolves polar impurities .
- Crystallization : Ethanol/water (7:3 v/v) yields high-purity crystals (>95% by HPLC) .
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer :
- Enzyme Inhibition : Test against serine proteases (e.g., trypsin, thrombin) via fluorogenic substrate assays (IC₅₀ determination) .
- Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with nuclear receptors (e.g., RORγ) .
Advanced Research Questions
Q. How does the compound interact with RORγ at the molecular level, and what structural features drive inverse agonism?
- Methodological Answer :
- Crystallographic Studies : Co-crystallize with RORγ ligand-binding domain (LBD) to identify key interactions (e.g., hydrogen bonds with Arg367, hydrophobic packing with Phe377) .
- Mutagenesis : Replace residues (e.g., Arg367Ala) to validate binding using ITC (isothermal titration calorimetry).
Key Structural Drivers : - Fluorine atoms enhance binding via halogen bonding .
- Sulfonamide groups stabilize the inactive conformation of RORγ .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Methodological Answer : Design derivatives with systematic substitutions:
Q. How should researchers address contradictory bioactivity data across different assays?
- Methodological Answer :
- Assay Validation : Cross-validate IC₅₀ values using orthogonal methods (e.g., SPR vs. luciferase reporter assays) .
- Solubility Correction : Adjust DMSO concentration (<0.1% to avoid false negatives) .
- Stereochemical Analysis : Chiral HPLC to isolate enantiomers; test individual isomers for activity .
Q. What computational tools can predict off-target interactions or toxicity?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with PDB 4NB6 (RORγ) to model binding .
- ADMET Prediction : SwissADME or ProTox-II to assess permeability (LogP <5), CYP inhibition, and hepatotoxicity .
- MD Simulations : GROMACS for 100 ns trajectories to evaluate conformational stability in aqueous solution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
